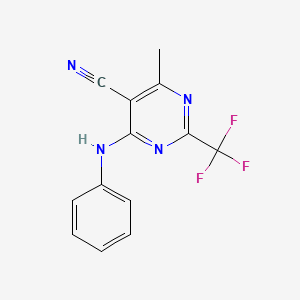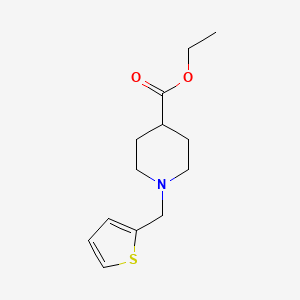![molecular formula C19H20N2O3 B5634675 ethyl N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B5634675.png)
ethyl N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzazepine core, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Ethyl N-(11-[2-(butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl)carbamate
- Ethyl N-(11-[2-(ethylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl)carbamate
Uniqueness
Ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate is unique due to its specific acetylation at the 11th position, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
特性
IUPAC Name |
ethyl N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-19(23)20-16-11-10-15-9-8-14-6-4-5-7-17(14)21(13(2)22)18(15)12-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNGQKHTQGQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5634594.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5634600.png)

![(4S)-3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5634620.png)
![3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-3-phenylpiperazin-1-yl)propan-1-one](/img/structure/B5634621.png)


![1-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)azetidin-3-ol](/img/structure/B5634651.png)
![(1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634659.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5634669.png)
![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl furan-2-carboxylate](/img/structure/B5634679.png)

![2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5634691.png)
![N-methyl-N-[3-(methylthio)benzyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5634697.png)
